Spinasteryl acetate
Overview
Description
Spinasteryl acetate is a steroidal compound that has attracted the attention of researchers due to its potential applications . It is found in the leaves of Ardisia pyramidalis (Cav.) Pers. (Myrsinaceae) .
Molecular Structure Analysis
The molecular structure of Spinasteryl acetate can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy . Unfortunately, the specific NMR data for Spinasteryl acetate is not available in the search results.Scientific Research Applications
The experiment involved testing Spinasteryl Acetate (along with Spinasterol) on the CAM of a duck. The substances were derived from the leaves of Ardisia pyramidalis (Cav.) Pers. (Myrsinaceae) . The CAM was observed for signs of petechial to severe hemorrhaging, hyperemia, and the formation of ghost vessels .
Results or Outcomes:
The results showed that both Spinasterol and Spinasteryl Acetate effectively suppressed blood vessel branching and inter-capillary elongation . A high degree of von Willebrand factor expression was observed in the CAMs treated with these compounds, suggesting that the main mechanism of angio-suppression is related to the action of von Willebrand factor which modulates other angiogenic factors . Spinasterol was found to be most effective in reducing the branch point formation and inter capillary distance with very minimal incidence of mortality .
Future Directions
While the future directions specific to Spinasteryl acetate are not mentioned in the search results, research in the field of sterols is ongoing. Future research could focus on further elucidating the mechanisms of action of sterols, developing new synthesis methods, and exploring potential applications in various fields .
properties
IUPAC Name |
[(3S,5S,9R,10S,13R,14R,17R)-17-[(E,2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H50O2/c1-8-23(20(2)3)10-9-21(4)27-13-14-28-26-12-11-24-19-25(33-22(5)32)15-17-30(24,6)29(26)16-18-31(27,28)7/h9-10,12,20-21,23-25,27-29H,8,11,13-19H2,1-7H3/b10-9+/t21-,23-,24+,25+,27-,28+,29+,30+,31-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQLULFBGTFJDEB-LSEHKVPYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C=CC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)OC(=O)C)C)C)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](/C=C/[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4)OC(=O)C)C)C)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H50O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901345812 | |
Record name | Spinasteryl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901345812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Spinasteryl acetate | |
CAS RN |
4651-46-1 | |
Record name | Spinasteryl acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004651461 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Spinasteryl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901345812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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